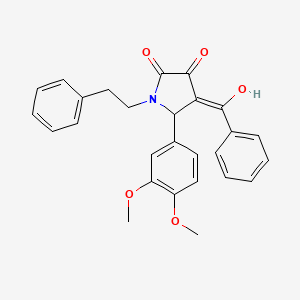
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide, also known as DCP-LA, is a synthetic compound that belongs to the class of chroman derivatives. It has been extensively studied for its potential therapeutic effects in various diseases, including neurological disorders, cancer, and inflammation.
作用机制
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to involve multiple pathways and targets. It has been shown to modulate various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathways. It can also interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential vanilloid 1 (TRPV1) receptor, and the cannabinoid receptor type 1 (CB1). Additionally, it can scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. It can enhance neuronal survival and function, reduce inflammation and oxidative stress, modulate neurotransmitter release and synaptic plasticity, and inhibit tumor growth and metastasis. It can also improve cognitive function, memory, learning, and mood, and reduce pain and anxiety.
实验室实验的优点和局限性
One of the advantages of using N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and conditions. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain assays. Additionally, its mechanism of action is not fully understood, which can complicate interpretation of results.
未来方向
There are several future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, its effects on other diseases and conditions, such as inflammation, pain, and anxiety, warrant further investigation. Finally, more research is needed to elucidate its mechanism of action and identify its molecular targets.
合成方法
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-1,3-propanediol with 4-hydroxybenzaldehyde, followed by a cyclization reaction with ammonium acetate and acetic anhydride. The final product is obtained by acylation of the chroman ring with 2,2-dimethylpropionyl chloride.
科学研究应用
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It has been studied in various animal models and cell culture systems for its potential therapeutic applications. Some of the diseases and conditions that have been investigated include Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, traumatic brain injury, epilepsy, depression, anxiety, pain, inflammation, and cancer.
属性
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-12-10-16(4,5)19-13-9-7-6-8-11(12)13/h6-9,12H,10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBLACBYWIPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)
![N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
